![molecular formula C31H22N2O4 B271310 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid, also known as N-(2-Naphthyl)-2-[4-(2-thienylcarbonyl)phenyl]propanamide, is a chemical compound with potential use in scientific research. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid involves the inhibition of the COX enzyme. This compound binds to the active site of the enzyme and prevents it from converting arachidonic acid into prostaglandins. As a result, the production of prostaglandins is reduced, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on the COX enzyme are well understood. Another advantage is its relatively low toxicity, which makes it a suitable candidate for in vitro and in vivo experiments. However, one limitation is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid. One direction is the development of more potent and selective COX inhibitors based on this compound. Another direction is the investigation of its potential use in the treatment of cancer and neurodegenerative diseases. Furthermore, the use of this compound in combination with other drugs or therapies could enhance its therapeutic effects and reduce its side effects.
Synthesemethoden
The synthesis of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid involves the reaction between 2-naphthylamine and 4-(2-thienylcarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction, the product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been found to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This compound has been used to study the mechanism of action of COX inhibitors and their potential use in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C31H22N2O4 |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
2-[[4-[naphthalen-2-yl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C31H22N2O4/c34-29(27-12-6-7-13-28(27)31(36)37)32-24-17-14-22(15-18-24)30(35)33(25-10-2-1-3-11-25)26-19-16-21-8-4-5-9-23(21)20-26/h1-20H,(H,32,34)(H,36,37) |
InChI-Schlüssel |
JKFWCIGPJOVPST-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



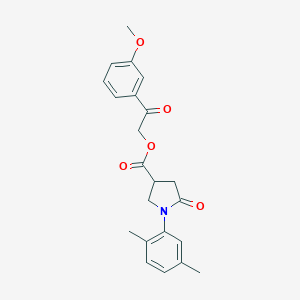
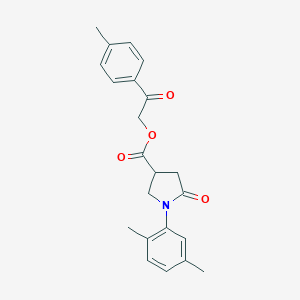
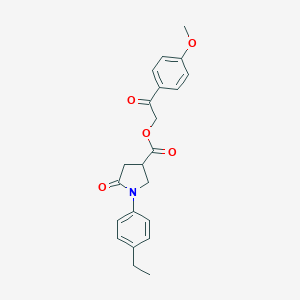
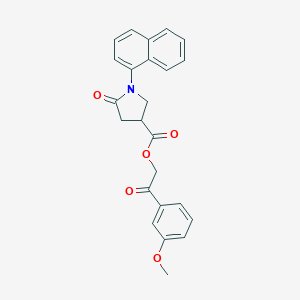

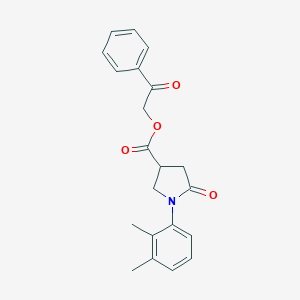



![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
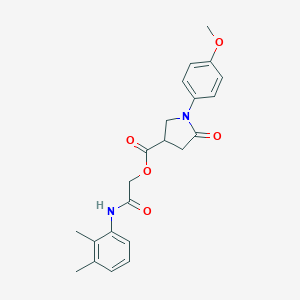
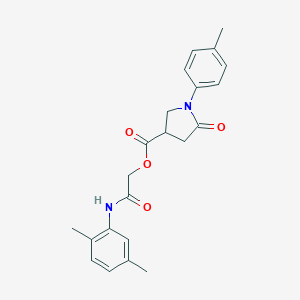
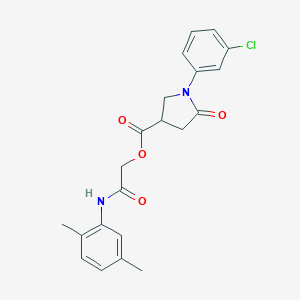
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)